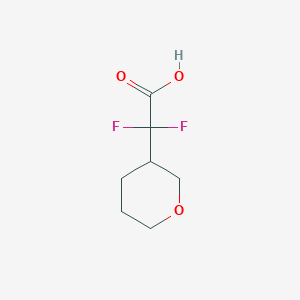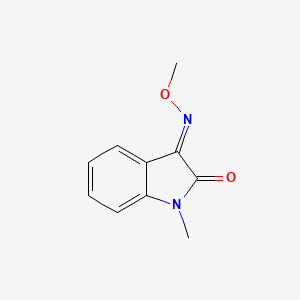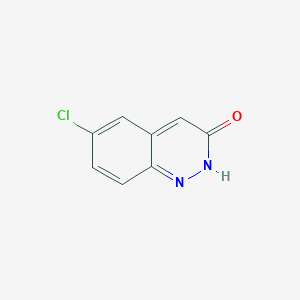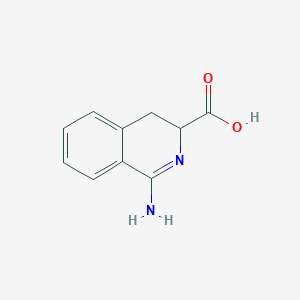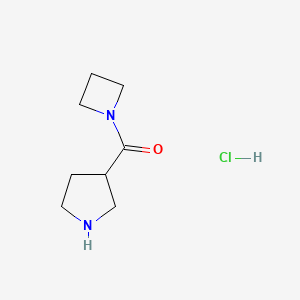
4-Fluoro-3-methyl-6-nitrobenzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3-methyl-6-nitrobenzene-1,2-diamine is an aromatic compound characterized by the presence of fluorine, methyl, nitro, and diamine functional groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-methyl-6-nitrobenzene-1,2-diamine typically involves a multi-step process starting from benzene derivatives. The general synthetic route includes:
Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Fluorination: Substitution of a hydrogen atom with a fluorine atom using a fluorinating agent such as hydrogen fluoride or a fluorine gas.
Methylation: Introduction of the methyl group via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Amination: Conversion of nitro groups to amine groups through reduction using reagents like tin and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-3-methyl-6-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation.
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst.
Electrophilic Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide.
Major Products Formed
Reduction: 4-Fluoro-3-methyl-6-aminobenzene-1,2-diamine.
Electrophilic Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Nucleophilic Substitution: Compounds with nucleophiles replacing the fluorine atom.
Applications De Recherche Scientifique
4-Fluoro-3-methyl-6-nitrobenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 4-Fluoro-3-methyl-6-nitrobenzene-1,2-diamine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom can influence the compound’s lipophilicity and binding affinity to target proteins. The diamine groups can form hydrogen bonds with biological molecules, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-6-methyl-3-nitrobenzene-1,2-diamine: Similar structure with different positions of the methyl and nitro groups.
4-Fluoro-3-methyl-2-nitrobenzene-1,2-diamine: Similar structure with different positions of the nitro group.
4-Fluoro-3-methyl-6-nitrobenzene-1,3-diamine: Similar structure with different positions of the diamine groups.
Uniqueness
4-Fluoro-3-methyl-6-nitrobenzene-1,2-diamine is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both electron-withdrawing (fluorine, nitro) and electron-donating (methyl, diamine) groups on the benzene ring provides a balance that can be exploited in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C7H8FN3O2 |
|---|---|
Poids moléculaire |
185.16 g/mol |
Nom IUPAC |
4-fluoro-3-methyl-6-nitrobenzene-1,2-diamine |
InChI |
InChI=1S/C7H8FN3O2/c1-3-4(8)2-5(11(12)13)7(10)6(3)9/h2H,9-10H2,1H3 |
Clé InChI |
PWDUFIDTSXEXQU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C(=C1N)N)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride](/img/structure/B11908790.png)
![[1]Benzopyrano[3,2-c]pyrazol-9(1H)-one](/img/structure/B11908792.png)

